3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine
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Overview
Description
3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a phenoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and 4-(trifluoromethoxy)phenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Coupling Reaction: The 3-bromopyridine is reacted with 4-(trifluoromethoxy)phenol in the presence of a coupling agent, such as copper(I) iodide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with hydrogen atoms added.
Scientific Research Applications
3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)acetophenone
- 3-Fluoro-4-(trifluoromethoxy)aniline
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct chemical properties. These features make it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals.
Properties
IUPAC Name |
3-bromo-2-[4-(trifluoromethoxy)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2/c13-10-2-1-7-17-11(10)18-8-3-5-9(6-4-8)19-12(14,15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACJMSURDCFATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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